Ticabesone

Description

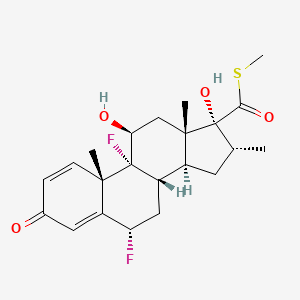

Structure

2D Structure

3D Structure

Properties

CAS No. |

74131-77-4 |

|---|---|

Molecular Formula |

C22H28F2O4S |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

S-methyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |

InChI |

InChI=1S/C22H28F2O4S/c1-11-7-13-14-9-16(23)15-8-12(25)5-6-19(15,2)21(14,24)17(26)10-20(13,3)22(11,28)18(27)29-4/h5-6,8,11,13-14,16-17,26,28H,7,9-10H2,1-4H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1 |

InChI Key |

TYVHQHCXWZVELU-GQKYHHCASA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SC)O)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC)O)C)O)F)C)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ticabesone

Synthetic Pathways for Ticabesone and its Analogs

While specific detailed synthetic pathways solely for this compound are not extensively detailed in the provided search results, its identification as Fluticasone Propionate (B1217596) EP Impurity D and a related compound to Fluticasone Propionate suggests its synthesis is likely linked to the manufacturing processes of Fluticasone Propionate or similar corticosteroids. simsonpharma.comvenkatasailifesciences.comsigmaaldrich.compharmaffiliates.com General principles of organic synthesis, particularly those applied to complex steroid structures, would be relevant. The synthesis of drug substances often involves multiple steps, including reactions like N-alkylation, reduction, ring closure, ammonization, bromination, and substitution reactions, as seen in the synthesis of other related compounds like Ticagrelor. rasayanjournal.co.in

The synthesis of analogs often involves modifying starting materials or intermediates in a known synthetic route. For instance, the synthesis of Taxol analogs involved protection-acylation-deprotection steps and reactions with specific reagents like 4-dimethylaminopyridine (B28879) and dicyclohexylcarbodiimide. google.com Similarly, the synthesis of other complex organic molecules, such as bicyclooctadienes, can involve Diels-Alder reactions and cross-coupling strategies. nih.gov The development of synthetic routes for analogs aims to achieve desired structural variations while maintaining efficiency and purity.

Strategies for Chemical Modification and Prodrug Synthesis

Chemical modification strategies for organic compounds can involve various approaches to alter their properties. These can include modifying functional groups like amines through reactions such as acylation with N-hydroxysuccinimide (NHS) esters, which forms stable amide linkages. frontiersin.org Other strategies include N-terminal transamination using reagents like pyridoxal (B1214274) 5′-phosphate (PLP) or site-specific protein transamination. frontiersin.org

Prodrug synthesis is a common strategy to improve the pharmaceutical properties of a compound, such as solubility, permeability, or targeted delivery. justia.com Prodrugs are designed to be converted into the active pharmaceutical compound within the body, often through enzymatic processes like hydrolysis. justia.com The design of prodrugs can involve synthesizing derivatives with various substituents and evaluating their permeation and hydrolysis characteristics. justia.com While the search results mention this compound Propionate in the context of drug delivery systems and prodrug compositions, specific strategies for the prodrug synthesis of this compound itself are not detailed. justia.comgoogle.comgoogleapis.comgoogleapis.com However, the general principle involves chemically modifying the parent compound to create a temporarily altered form that releases the active substance under specific biological conditions.

Pharmacological Investigations of Ticabesone in Preclinical Models

In Vitro Pharmacological Characterization

Preclinical in vitro studies are crucial for understanding the fundamental interactions of a compound with biological targets and cellular processes before moving to in vivo evaluations.

Receptor Binding and Ligand Selectivity Studies

Investigations into the receptor binding profile and ligand selectivity of Ticabesone are essential to determine its primary molecular targets. While specific detailed data on this compound's direct receptor binding affinities and selectivity across a broad panel of receptors were not extensively detailed in the search results, its classification as a steroidal agent and its observed anti-inflammatory activity strongly suggest interaction with steroid receptors, particularly the glucocorticoid receptor (GR) ncats.iowikidoc.org. Glucocorticoids exert their effects by binding with high affinity to the GR, which is present in nearly all cells in the body ncats.iowikidoc.org. This binding event triggers a cascade of intracellular events that ultimately modulate gene transcription wikidoc.org.

Cellular Pathway Modulation and Signal Transduction

In Vivo Pharmacological Evaluation in Animal Models

In vivo studies in animal models are critical for evaluating the efficacy of a compound in a complex biological system and its potential therapeutic applications.

Models of Inflammatory Processes

This compound propionate (B1217596) has demonstrated potent anti-inflammatory activity in animal models of inflammation ncats.io. Specifically, it has shown activity in the silver nitrate-induced inflammation model in the rat cornea ncats.ioresearchgate.net. This model involves cauterization of the rat cornea with silver nitrate, which induces inflammation and neovascularization researchgate.net. The anti-inflammatory effect is typically assessed by scoring the extent of inflammation and neovascularization researchgate.net. Compounds showing activity in this model are considered potential anti-inflammatory drugs for ocular use researchgate.net.

Studies in Ocular Neovascularization Models

Preclinical studies have evaluated this compound propionate in models of ocular neovascularization researchgate.netresearchgate.netresearchgate.net. The silver nitrate-induced corneal neovascularization model in rats, which also involves inflammation, has been used to test the efficacy of this compound propionate in reducing the growth of new blood vessels into the cornea researchgate.netresearchgate.netresearchgate.net. Corneal neovascularization can stem from various insults and threatens corneal transparency, leading to vision loss researchgate.net. This compound propionate has been identified as a compound showing activity in reducing neovascularization in this model researchgate.netresearchgate.netresearchgate.net.

Comparative Preclinical Studies with Other Steroidal Agents

Comparative preclinical studies are valuable for positioning a new compound relative to existing therapies. This compound propionate has been included in studies comparing its activity to other steroidal agents in animal models of inflammation and neovascularization researchgate.netresearchgate.netresearchgate.net. For instance, in the silver nitrate-induced corneal neovascularization and inflammation model in rats, compounds showing activity included topical dexamethasone (B1670325), prednisolone, and this compound propionate researchgate.netresearchgate.netresearchgate.net. While the search results indicate that this compound propionate is active in these models alongside other corticosteroids, detailed head-to-head comparative data with specific potency or efficacy metrics across various inflammatory or neovascularization markers were not comprehensively provided within the search results. However, its inclusion in lists of active compounds in these models suggests comparable activity to established steroidal agents in this specific preclinical context researchgate.netresearchgate.netresearchgate.net.

Table 1: Preclinical Study Findings for this compound Propionate

| Study Model | Species | Key Finding | Supporting Citations |

| Silver nitrate-induced corneal inflammation | Rat | Showed potent anti-inflammatory activity. | ncats.io |

| Silver nitrate-induced corneal neovascularization | Rat | Showed activity in reducing neovascularization. | researchgate.netresearchgate.netresearchgate.net |

Table 2: Compounds Active in Rat Corneal Neovascularization and Inflammation Model

| Compound | Activity Noted in Model | Supporting Citations |

| Dexamethasone | Yes | researchgate.netresearchgate.netresearchgate.net |

| Prednisolone | Yes | researchgate.netresearchgate.netresearchgate.net |

| This compound Propionate | Yes | researchgate.netresearchgate.netresearchgate.net |

| Ketorolac | Yes | researchgate.netresearchgate.netresearchgate.net |

| Phenidone | Yes | researchgate.netresearchgate.netresearchgate.net |

Mechanistic Elucidation of Ticabesone S Biological Activity

Identification of Molecular Targets and Downstream Signaling Cascades

The biological activity of Ticabesone is initiated through its interaction with specific molecular targets. While the precise targets for this compound are not explicitly detailed in the provided search results, related studies on other compounds highlight common molecular targets and signaling pathways modulated by bioactive molecules. For instance, various natural compounds exert effects by modulating key signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), phosphatidylinositol 3-kinase/AKT (PI3K/AKT), signal transducer and activator of transcription 3 (STAT3), and extracellular signal-regulated kinases (ERK1/2). researchgate.netsemanticscholar.orgscirp.org These pathways are involved in a wide range of cellular processes, including proliferation, survival, inflammation, and apoptosis. researchgate.netsemanticscholar.orgscirp.orgwaocp.org The disruption of these pathways can significantly impact cellular behavior and contribute to the therapeutic or biological effects of a compound. semanticscholar.orgscirp.orgnih.gov

Research on other compounds indicates that modulation of these pathways can involve influencing transcription factors, altering cellular responses, and affecting epigenetic modifications. semanticscholar.org For example, some compounds have shown activity in suppressing the NF-κB pathway, leading to cell growth inhibition and apoptosis. semanticscholar.org Similarly, the PI3K/AKT pathway is a frequent target, with its inhibition potentially promoting apoptosis. semanticscholar.orgscirp.org The specific molecular targets and the downstream signaling cascades affected by this compound would dictate its ultimate biological outcome.

Enzymatic Interactions and Modulation within Biological Systems

Enzymes are crucial biological catalysts, and their modulation by small molecules is a common mechanism of drug action. This compound's biological effects may involve direct or indirect interactions with enzymatic systems. Modulation of enzyme activity can occur through various mechanisms, including inhibition or activation. qeios.com

Studies on different enzymatic systems illustrate how interactions can modulate function. For example, the activity of some enzymes can be rapidly modulated by post-translational modifications such as phosphorylation. frontiersin.org This can lead to a rapid change in the availability of substrates or products, impacting downstream cellular events. frontiersin.org Electrostatic interactions between an enzyme and its substrate can also play a significant role in modulating enzyme function, influencing substrate-enzyme recognition and catalytic activity. nih.gov Changes in the local environment, such as those induced by immobilization on nanoparticles, can drastically alter these electrostatic interactions and consequently modify enzyme activity. nih.gov

While the specific enzymatic interactions of this compound are not detailed in the provided context, the general principles of enzyme modulation through direct binding, allosteric effects, or interference with regulatory mechanisms are relevant to understanding its potential biological activity. qeios.com

Structure-Activity Relationship (SAR) Analysis of this compound and Related Compounds

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how the chemical structure of a molecule dictates its biological activity. gardp.orgopenaccessjournals.comdrugdesign.orgstudysmarter.co.ukwikipedia.orgcollaborativedrug.com By systematically modifying the structure of a compound and observing the changes in its biological response, researchers can identify the key structural features responsible for its activity. gardp.orgdrugdesign.orgstudysmarter.co.ukwikipedia.org This knowledge is crucial for optimizing the potency, selectivity, and other pharmacological properties of a compound. gardp.orgopenaccessjournals.comdrugdesign.orgstudysmarter.co.uk

SAR studies involve correlating specific structural characteristics with observed biological effects, such as enzyme inhibitory activity or modulation of signaling pathways. gardp.orgstudysmarter.co.uk

Correlation of Molecular Features with Biological Response

The biological response elicited by this compound is directly correlated with its specific molecular features. SAR analysis aims to pinpoint which parts of the molecule are essential for its activity and how variations in these regions affect the biological outcome. gardp.orgdrugdesign.orgstudysmarter.co.ukwikipedia.org This involves examining the influence of functional groups, the molecule's three-dimensional shape, and its physical and chemical properties on its interaction with biological targets. drugdesign.orgazolifesciences.com

Understanding the geometric and electrostatic interactions between this compound and its target site is crucial for explaining its biological activity. azolifesciences.com These interactions, which occur in the three-dimensional space of the target site and the ligand, contribute significantly to the effective biological activity. azolifesciences.com SAR studies help to elucidate how these interactions occur and how they can be optimized. azolifesciences.com

Computational Approaches and Predictive Modeling in SAR

Impact of Substituent Modifications on Pharmacological Efficacy

Modifications to the substituents on the core structure of this compound can have a significant impact on its pharmacological efficacy. semanticscholar.orguni.luscirp.orggoogleapis.com Structural modifications and the insertion of different functional groups at specific positions can alter a molecule's pharmacokinetic profile, enhance its receptor affinity, and ultimately increase or change its pharmacological response. scirp.org

Metabolic Pathways and Preclinical Pharmacokinetics of Ticabesone

Preclinical Absorption and Distribution Studies

Efforts to locate any relevant research findings that could form the basis of the requested article were unsuccessful. It is possible that "Ticabesone" may be a very new compound with research not yet in the public domain, a compound known by a different name, or a typographical error. Without further clarification or available data, the generation of the requested article is not feasible.

Advanced Analytical Methodologies for Ticabesone Research

Application of Chromatographic and Spectroscopic Techniques for Characterization and Quantification

Chromatographic and spectroscopic techniques are indispensable tools in the analysis of Ticabesone, providing means for both its characterization and quantification. These methods allow researchers to confirm the identity of this compound, elucidate its structure, determine its purity, and measure its concentration in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is utilized for the identification and quantification of this compound, particularly in complex matrices. iiab.me This hyphenated technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry, making it well-suited for analyzing this compound in intricate sample environments.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed for the structural characterization of this compound. vrachi.nameuni.lu These spectroscopic methods provide detailed information about the molecular structure and functional groups present in the compound, which is essential for confirming its identity and understanding its chemical properties. Structural information such as molecular formula (C22H28F2O4S for this compound and C25H32F2O5S for this compound propionate), SMILES, InChI, InChIKey, and IUPAC names are critical outcomes aided by these techniques.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique used for both the quantitative analysis and purity determination of this compound. vrachi.nameuni.lu HPLC allows for the separation of this compound from other components in a mixture, enabling accurate quantification and assessment of its purity by measuring the relative amounts of this compound and any impurities present.

Development and Validation of Robust Research Analytical Methods

The development and validation of robust analytical methods are critical steps in this compound research. uni.lu Robust methods are essential to ensure the reliability, accuracy, and precision of analytical results obtained during characterization, quantification, and impurity profiling. Validation typically involves evaluating parameters such as accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, and robustness to ensure the method is fit for its intended purpose.

Utilization in Impurity Profiling and Reference Standard Establishment

Analytical methodologies are extensively utilized in the impurity profiling of this compound and the establishment of reference standards. vrachi.nameuni.lu Impurity profiling involves identifying and quantifying potential impurities present in this compound samples, which is crucial for assessing the quality and safety of the compound for research use. The establishment of well-characterized reference standards is equally important, providing a benchmark against which the purity and quality of this compound samples can be consistently evaluated.

Predicted Physicochemical Properties of this compound Propionate (B1217596) (CID 11317660)

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C25H32F2O5S | - | |

| Monoisotopic Mass | 482.19385 | Da |

Predicted Collision Cross Section (CCS) Values for this compound Propionate Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]+ | 483.20113 | 204.9 | |

| [M+Na]+ | 505.18307 | 212.3 | |

| [M-H]- | 481.18657 | 204.9 | |

| [M+NH4]+ | 500.22767 | 225.2 | |

| [M+K]+ | 521.15701 | 207.6 | |

| [M+H-H2O]+ | 465.19111 | 200.1 | |

| [M+HCOO]- | 527.19205 | 205.5 | |

| [M+CH3COO]- | 541.20770 | 236.0 | |

| [M+Na-2H]- | 503.16852 | 204.0 | |

| [M]+ | 482.19330 | 206.4 |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 23254171 |

Broader Applications of Ticabesone in Biomedical Research Paradigms

As a Reference Compound for Inflammatory Pathway Research

Research into inflammatory pathways is crucial for understanding and treating a wide range of diseases. These pathways involve complex cascades of signaling molecules and cellular responses oncotarget.comnih.gov. Common inflammatory pathways studied include NF-κB, MAPK, and JAK-STAT signaling oncotarget.comnih.gov. Corticosteroids, as a class, are well-established for their potent anti-inflammatory effects, primarily mediated through the modulation of gene expression involved in inflammatory responses researchgate.netnih.gov.

While direct evidence detailing Ticabesone's specific use as a reference compound in published studies on inflammatory pathways is limited in the provided search results, compounds with corticosteroid activity are routinely used as positive controls or benchmarks in in vitro and in vivo inflammation models. These models investigate the efficacy of novel anti-inflammatory agents or delineate the intricacies of inflammatory signaling cascades nih.govmdpi.comnih.govmdpi.com. Given this compound's classification as a corticosteroid oncotarget.comnih.govnih.govmedchemexpress.comwikipedia.org, it is plausible that it has been employed in such research, likely to compare the anti-inflammatory potential or mechanistic effects of new drug candidates against a known standard. Studies on other compounds, for instance, have used dexamethasone (B1670325) as a reference anti-inflammatory drug in cell-based assays nih.gov. The topical anti-inflammatory activity of this compound has been mentioned nih.gov, suggesting its relevance in studying inflammatory processes in tissues.

Models for Investigating Steroid Receptor Biology and Pharmacodynamics

Steroid receptors, particularly the glucocorticoid receptor (GR), are key intracellular proteins that mediate the effects of corticosteroids wikipedia.orgglowm.comresearchgate.netncats.ioopenaccessjournals.combioagilytix.com. These receptors are ligand-dependent transcription factors that, upon binding to steroids, undergo conformational changes, translocate to the nucleus, and modulate gene expression by interacting with specific DNA sequences or other transcription factors researchgate.netwikipedia.orgresearchgate.netncats.ioresearchgate.net. Research in this area focuses on understanding receptor structure, ligand binding affinity, receptor activation, nuclear translocation, DNA interaction, and the recruitment of coactivator and corepressor proteins wikipedia.orgglowm.comresearchgate.netncats.iobioagilytix.comresearchgate.net.

Pharmacodynamics (PD) studies, in conjunction with pharmacokinetics (PK), investigate what a drug does to the body and how the drug concentration relates to its effects researchgate.netbioagilytix.compharmaron.com. For corticosteroids, PD research often involves examining the relationship between steroid levels and their impact on biological markers or responses mediated by steroid receptors researchgate.netnih.gov.

Although specific studies using this compound as a dedicated model compound for in-depth steroid receptor biology or pharmacodynamics are not prominently featured in the search results, its nature as a synthetic corticosteroid implies its potential utility in such investigations. Compounds within the corticosteroid class are used to probe the nuances of steroid-receptor interactions, characterize receptor binding profiles, and study the downstream genomic and non-genomic effects triggered by receptor activation wikipedia.orgresearchgate.netresearchgate.netnih.gov. Research centers dedicated to steroid receptor research study the functions of these receptors in regulating chromatin and transcription uef.fi. The pharmacodynamics of other corticosteroids, like prednisolone, have been modeled to describe receptor-mediated effects nih.gov. This compound, being a related compound, could potentially serve in similar capacities to understand how structural variations among corticosteroids influence their receptor interactions and subsequent pharmacodynamic profiles.

Contribution to the Understanding of Corticosteroid Class Mechanisms

Corticosteroids exert a wide range of physiological effects, including significant anti-inflammatory and immunosuppressive actions nih.govncats.ioopenaccessjournals.comnih.gov. Their mechanisms of action are primarily mediated through binding to intracellular glucocorticoid receptors, leading to altered gene transcription and the modulation of various cellular processes researchgate.netnih.govtg.org.au. Understanding these mechanisms is vital for developing new therapeutic strategies and minimizing the side effects associated with corticosteroid use nih.gov.

Future Research Trajectories and Unexplored Avenues for Ticabesone

Exploration of Novel Therapeutic Applications in Preclinical Disease Models

The exploration of novel therapeutic applications for Ticabesone in preclinical disease models is a critical area for future research. While specific studies on this compound in a wide range of preclinical models are not extensively documented in the provided search results, the mention of this compound propionate (B1217596) in the context of corneal neovascularization and inflammation in a rat model suggests potential ophthalmological applications uni.lu. Further preclinical studies are needed to investigate the efficacy of this compound in this model and to explore other inflammatory or vascular-related conditions.

Additionally, this compound has been listed among anti-inflammatory agents considered for rheumatic fever, although the evidence from existing studies is noted as inconclusive due to low quality and small sample sizes nih.gov. This highlights rheumatic fever as another potential disease area for preclinical investigation into this compound's therapeutic effects. Rigorous preclinical studies are necessary to determine the potential utility of this compound in these and other disease models where its structural characteristics might suggest therapeutic activity.

Investigation of Combination Modalities in Preclinical Settings

Investigating combination modalities involving this compound in preclinical settings represents a promising strategy to enhance therapeutic outcomes and potentially overcome limitations associated with monotherapy. The concept of combination therapy is widely explored in various disease areas, including cancer and corneal neovascularization, to achieve synergistic effects and improve efficacy uni.luwikipedia.orgvrachi.namenucleos.comwikitrans.net.

While the provided search results mention the potential for combination therapy in the context of imaging angiogenesis, where this compound propionate is listed, specific preclinical studies investigating this compound in combination with other therapeutic agents are not detailed uni.luiiab.me. Future research should focus on identifying rational drug combinations involving this compound based on its mechanism of action (once elucidated) and the pathophysiology of target diseases. Preclinical studies evaluating the safety and efficacy of such combinations in relevant disease models are essential to determine their potential clinical translation.

Advanced Rational Drug Design and Optimization based on SAR

Advanced rational drug design and optimization based on Structure-Activity Relationship (SAR) principles are fundamental for developing compounds with improved potency, selectivity, and pharmacokinetic properties iiab.me. SAR studies aim to understand how modifications to a molecule's chemical structure influence its biological activity iiab.me.

Although the provided information lists this compound in contexts where more research is needed, specific detailed SAR studies for this compound are not available in the search results nih.gov. Future research should involve comprehensive SAR analysis of this compound and its analogs to identify key structural features responsible for its biological effects. This will enable rational design strategies to optimize its therapeutic profile, potentially leading to the synthesis and evaluation of novel this compound derivatives with enhanced properties. Computational methods can play a significant role in rapidly characterizing SARs and guiding the design of new molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.